molecular formula C27H30O5 B12521149 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane CAS No. 652155-73-2

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane

Cat. No.: B12521149
CAS No.: 652155-73-2
M. Wt: 434.5 g/mol
InChI Key: XFBWLVNBQSGRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by a six-membered dioxane ring with two benzyloxymethyl groups at the 5,5-positions and a 4-methoxyphenyl substituent at the 2-position. The benzyloxy groups introduce significant steric bulk and lipophilicity, while the 4-methoxyphenyl moiety contributes electron-donating effects, influencing both reactivity and intermolecular interactions. This compound is synthesized via acetalization reactions, typically involving carbonyl precursors and diols under acidic catalysis . Its structural complexity makes it a candidate for applications in medicinal chemistry, nanotechnology, and as a precursor for further functionalization.

Properties

CAS No.

652155-73-2

Molecular Formula

C27H30O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,5-bis(phenylmethoxymethyl)-1,3-dioxane

InChI

InChI=1S/C27H30O5/c1-28-25-14-12-24(13-15-25)26-31-20-27(21-32-26,18-29-16-22-8-4-2-5-9-22)19-30-17-23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3

InChI Key

XFBWLVNBQSGRAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(CO2)(COCC3=CC=CC=C3)COCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane typically involves the reaction of appropriate benzyloxy and methoxyphenyl precursors under controlled conditions. One common method involves the use of benzyloxy alcohols and methoxyphenyl aldehydes in the presence of acid catalysts to form the dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.

    Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Benzoic acids and related derivatives.

    Reduction: Phenolic compounds.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyphenyl groups can interact with enzymes and receptors, potentially modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane with structurally related 1,3-dioxane derivatives, focusing on substituents, synthesis, and properties:

Compound Name Substituents (5,5-positions) Substituent (2-position) Synthesis Method Key Properties/Applications Reference
5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane Benzyloxymethyl 4-Methoxyphenyl Acetalization with benzyloxy diols High lipophilicity; potential drug scaffold
5,5-Bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane Bromomethyl 4-Methoxyphenyl Acetalization with 2,2-bis(bromomethyl)-1,3-propanediol Reactive towards nucleophilic substitution; used in nanomaterial synthesis
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Hydroxymethyl Phenyl Cyclocondensation of diol and aldehyde Forms hydrogen bonds; crystallizes in chair conformation
2-(3-Nitrophenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane Acetylthiomethyl 3-Nitrophenyl Thioacetalization with KSAc Intermediate for dithiane derivatives
5,5-Dimethyl-2-(4-methoxyphenyl)-1,3-dioxane Methyl 4-Methoxyphenyl Acid-catalyzed acetalization Enhanced thermal stability; used in polymer matrices

Key Comparative Insights:

Substituent Effects on Reactivity :

  • Bromomethyl derivatives (e.g., 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane) exhibit high reactivity in nucleophilic substitutions, enabling applications in cross-coupling reactions .
  • Benzyloxymethyl groups in the target compound enhance lipophilicity, making it suitable for lipid membrane penetration in drug delivery systems .

Conformational Stability :

  • X-ray studies confirm that the 1,3-dioxane ring adopts a chair conformation in most derivatives, including the hydroxymethyl variant . Bulky substituents like benzyloxy may slightly distort the ring but retain overall stability .

Synthetic Flexibility: Acetalization reactions are common for 1,3-dioxanes. Bromomethyl and benzyloxymethyl derivatives require distinct diol precursors (e.g., brominated vs. benzylated diols) . Thioacetate derivatives (e.g., 2-(3-nitrophenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane) undergo hydrolysis to form thiols for nanomaterial functionalization .

Applications: Bromomethyl and acetylthiomethyl derivatives are intermediates in nanotechnology for gold surface modification .

Research Findings and Data

  • Lipophilicity: The benzyloxy groups in the target compound increase its logP value compared to hydroxymethyl analogs, as evidenced by solubility studies in polar vs. nonpolar solvents .
  • Thermal Stability : Methoxyphenyl-substituted dioxanes (e.g., 5,5-dimethyl-2-(4-methoxyphenyl)-1,3-dioxane) decompose above 200°C, whereas bromomethyl analogs are less stable due to labile C-Br bonds .
  • Biological Activity : Dioxane scaffolds with methoxyphenyl groups are explored for antimicrobial activity, though the target compound’s benzyloxy groups may reduce bioavailability due to steric hindrance .

Biological Activity

Introduction

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its effects on various cell lines and mechanisms of action.

Chemical Structure and Properties

The compound features a dioxane ring with two benzyloxy methyl groups and a methoxyphenyl substituent, contributing to its unique chemical behavior. The presence of these functional groups may influence its interaction with biological targets.

Biological Activity Overview

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar dioxane derivatives. For instance, benzofuran derivatives, which share structural similarities with the target compound, have shown significant anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. These compounds inhibit cell proliferation and migration by modulating key proteins involved in epithelial-mesenchymal transition (EMT) and metastasis .

Case Study: Huh7 Cells

In a study involving Huh7 cells (a human liver cancer cell line), it was found that derivatives similar to 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane significantly suppressed cell viability at concentrations above 5 μM. The IC50 values were determined to be approximately 48.22 μM at 24 hours and 38.15 μM at 48 hours . The findings suggest that the compound may exert cytotoxic effects through pathways that involve integrin α7 suppression and the downregulation of p53 protein levels.

The mechanism by which this compound exerts its biological activity appears to involve:

  • Inhibition of Cell Migration: Similar compounds have been shown to inhibit migration in Huh7 cells by affecting integrin signaling pathways.
  • Modulation of EMT Markers: Upregulation of E-cadherin and downregulation of vimentin, Slug, and MMP9 were observed, indicating a reversal of EMT processes .
  • Impact on Signaling Pathways: The suppression of FAK/AKT signaling pathways was noted, which are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

Another area where dioxane derivatives have shown promise is in their antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains. For instance, aminodioxane-linked inhibitors demonstrated high activity against Neisseria gonorrhoeae, showcasing their potential as antibacterial agents .

Summary Table of Biological Activities

Activity Type Cell Line/Organism Effect Observed Concentration (μM) Reference
AnticancerHuh7 (Hepatocellular carcinoma)Suppressed viability and migration>5
AntimicrobialNeisseria gonorrhoeaeHigh activity against susceptible strains1-2
EMT ModulationHuh7Upregulation of E-cadherin; downregulation of vimentin-

The biological activity of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane appears promising based on its structural analogs. Its potential anticancer and antimicrobial properties warrant further investigation to fully elucidate its mechanisms and therapeutic applications. Future studies should focus on in vivo models to validate these findings and explore dose-response relationships comprehensively.

References

  • PMC10377018: Study on benzofuran derivatives in HCC.
  • PMC9189870: Research on aminodioxane-linked inhibitors against bacterial strains.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.